molecular formula C15H27NO4 B1396347 1-Tert-butyl 2-methyl 2-propylpiperidine-1,2-dicarboxylate CAS No. 1306739-64-9

1-Tert-butyl 2-methyl 2-propylpiperidine-1,2-dicarboxylate

Cat. No. B1396347
M. Wt: 285.38 g/mol
InChI Key: ACCSOWWLGHVVHE-UHFFFAOYSA-N
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Description

“1-Tert-butyl 2-methyl 2-propylpiperidine-1,2-dicarboxylate” is a chemical compound with the CAS Number: 1306739-64-9 . It has a molecular weight of 285.38 . The IUPAC name for this compound is 1-tert-butyl 2-methyl 2-propyl-1,2-piperidinedicarboxylate .


Molecular Structure Analysis

The InChI code for “1-Tert-butyl 2-methyl 2-propylpiperidine-1,2-dicarboxylate” is 1S/C15H27NO4/c1-6-9-15(12(17)19-5)10-7-8-11-16(15)13(18)20-14(2,3)4/h6-11H2,1-5H3 . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Chiral Auxiliary in Synthesis

The compound is utilized as a chiral auxiliary in organic synthesis. For instance, it's used in the synthesis of enantiomerically pure 2-methyl-3-phenylpropanoic acid and dimethyl trans-cyclopentane-1,2-dicarboxylate, showcasing its versatility in producing chiral molecules (Studer, Hintermann & Seebach, 1995).

Catalyzing Aldehyde and Double Bond Coupling

It plays a role in the catalyzed coupling of aldehydes and activated double bonds, leading to the synthesis of mikanecic acid, a notable organic compound (Hoffmann & Rabe, 1984).

NMR Tagging in High-Molecular-Weight Systems

This compound is notable for its application in NMR tagging of high-molecular-weight systems. It enhances the detection of signals in NMR spectroscopy, aiding in the study of complex proteins and their interactions (Chen et al., 2015).

Intermediate in Pharmaceutical Synthesis

It serves as an important intermediate in the synthesis of various pharmaceuticals. For example, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a key intermediate in creating novel protein tyrosine kinase inhibitors (Chen Xin-zhi, 2011).

Synthesis of Organic Compounds

The compound is used in the synthesis of various organic molecules, such as methyl 3-aryl-4-trifluoromethyl-1H-pyrrole-2-carboxylates, showcasing its utility in producing diverse organic structures (Porta, Capuzzi & Bettarini, 1994).

Scalable Synthesis Applications

It's also involved in scalable synthesis processes, such as the synthesis of 1-bicyclo[1.1.1]pentylamine, highlighting its efficiency and practicality in large-scale chemical production (Bunker et al., 2011).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for “1-Tert-butyl 2-methyl 2-propylpiperidine-1,2-dicarboxylate” can be found online . It is always important to refer to the MSDS for handling and safety information.

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 2-propylpiperidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-6-9-15(12(17)19-5)10-7-8-11-16(15)13(18)20-14(2,3)4/h6-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCSOWWLGHVVHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCCCN1C(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl 2-methyl 2-propylpiperidine-1,2-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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